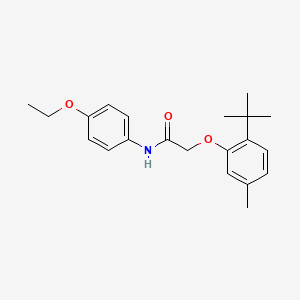

![molecular formula C19H29N3O3S2 B5594098 1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B5594098.png)

1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves strategic functionalization to achieve desired chemical properties and biological activities. While specific synthesis details for “1-ethyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine” are not directly available, general approaches to synthesizing piperazine derivatives include nucleophilic substitution reactions, ring closure strategies, and modifications of existing piperazine scaffolds to introduce new functional groups. These methods allow for the generation of a wide array of derivatives with varied pharmacological profiles (Girase et al., 2020).

Molecular Structure Analysis

Piperazine derivatives are characterized by their unique molecular framework, which can be modified to enhance their interaction with biological targets. The molecular structure of piperazine derivatives, including the compound , influences their chemical reactivity, biological activity, and overall pharmacokinetic properties. Structural modifications, such as the introduction of sulfonyl groups or ether linkages, can significantly impact the molecule's binding affinity, selectivity, and metabolic stability, making structure-activity relationship (SAR) studies crucial in the development of piperazine-based therapeutics (Kadhim et al., 2022).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonation, which are essential for introducing different functional groups into the piperazine core. These reactions are critical for modifying the compound's chemical and biological properties, such as improving solubility, enhancing stability, or increasing affinity for a specific biological target. The presence of functional groups like sulfonyl or methylthio can also influence the molecule's reactivity towards nucleophiles and electrophiles, affecting its behavior in chemical syntheses and biological systems (Philip et al., 2020).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as melting point, boiling point, solubility, and crystallinity, are influenced by the molecular structure and the presence of specific functional groups. These properties are critical for determining the compound's suitability for various pharmaceutical formulations and its behavior under physiological conditions. For example, the solubility of piperazine derivatives in water or organic solvents can significantly affect their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial factors in drug development (Rathi et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, including acidity, basicity, and reactivity towards various reagents, are key determinants of their pharmacological activity and stability. These properties are influenced by the compound's molecular structure, particularly the nature and position of substituents on the piperazine ring. Understanding these chemical properties is essential for optimizing the compound's therapeutic efficacy and minimizing undesirable reactions during synthesis and within biological systems (Chopra et al., 2023).

Propriétés

IUPAC Name |

(4-ethylpiperazin-1-yl)-[1-(4-methylsulfanylphenyl)sulfonylpiperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3S2/c1-3-20-12-14-21(15-13-20)19(23)16-8-10-22(11-9-16)27(24,25)18-6-4-17(26-2)5-7-18/h4-7,16H,3,8-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXNLENFDBVTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5594017.png)

![7-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5594020.png)

![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)

![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)

![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)

![1-(2-aminoethyl)-N-[(4-phenylmorpholin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5594040.png)

![2-methyl-4-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5594045.png)

![(3R*,5R*)-N-[(2-methyl-1H-benzimidazol-6-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5594051.png)

![1-cyclohexyl-3-(cyclopropylmethyl)-5-[(4-hydroxypiperidin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5594057.png)

![2-[(2,4-dimethylphenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5594076.png)

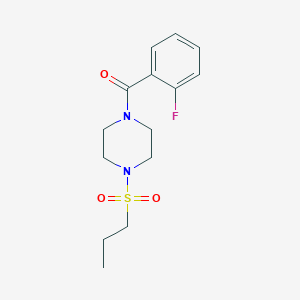

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5594123.png)

![N'-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B5594125.png)